Cinnamyl isobutyrate
Overview
Description
Synthesis Analysis
The synthesis of cinnamyl isobutyrate involves chemical processes that have been explored in the context of producing novel liquid-crystalline materials and flavoring agents. For example, Patel et al. (2012) synthesized a homologous series with an isobutyl cinnamate end group, demonstrating the compound's potential in the creation of enantiotropic nematogens used in liquid crystal technology (Patel, Patel, & Doshi, 2012). Zhang et al. (2020) described an efficient biosynthesis method for cinnamyl alcohol, a related compound, using engineered Escherichia coli, highlighting innovative approaches to producing cinnamyl derivatives with environmental and economic benefits (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of cinnamyl isobutyrate and related compounds has been detailed through various analytical methods. Leadbetter et al. (1980) determined the crystal and molecular structure of a related compound, isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate, providing insight into its crystallographic characteristics and potential phase transitions (Leadbetter, Mazid, & Malik, 1980).
Chemical Reactions and Properties
Research on cinnamyl isobutyrate and its derivatives encompasses studies on their chemical reactions and properties. The work by Tomke and Rathod (2015) on the ultrasound-assisted synthesis of cinnamyl acetate, a related ester, through transesterification, exemplifies the exploration of innovative synthesis techniques and their efficiency (Tomke & Rathod, 2015).
Physical Properties Analysis
The physical properties of cinnamyl isobutyrate, including its phase behavior and thermal stability, have been studied to understand its utility in various applications. The research by Patel et al. (2012) on novel liquid-crystalline materials reveals significant insights into the thermal and mesomorphic properties of cinnamyl derivatives, providing a foundation for their application in advanced material science (Patel, Patel, & Doshi, 2012).
Chemical Properties Analysis
The chemical properties of cinnamyl isobutyrate, including reactivity and potential for various chemical transformations, are critical for its application in synthesis and manufacturing. Studies such as those by Dong et al. (2017) on the biocatalytic synthesis of cinnamyl acetate showcase the potential of enzymatic methods to achieve high yields and specificity in the production of cinnamyl derivatives (Dong, Secundo, Xue, & Mao, 2017).
Scientific Research Applications
Appetite and Glucose Regulation : Cinnamyl isobutyrate was found to decrease total energy intake and postprandial plasma glucose levels when administered in a glucose solution, suggesting its potential for managing obesity and diabetes (Hochkogler et al., 2018).
Safety and Efficacy in Animal Feed : It is safe at proposed maximum use levels in animal feed for all target species, contributing to the safety and efficacy of animal nutrition (Rychen et al., 2017).
Toxicology and Dermatology : A review of cinnamyl isobutyrate's toxicologic and dermatologic properties as a fragrance ingredient reveals little toxic potential, which is important for its use in consumer products (Bhatia et al., 2011).
Chemical Synthesis : Cinnamyl isobutyrate is also involved in chemical syntheses, such as in the asymmetric allylic alkylation using molybdenum catalysis to produce quaternary amino acids, significant for biological applications (Trost & Dogra, 2002).
Biocatalysis : It has been used in the biocatalytic synthesis of cinnamyl acetate, demonstrating its role in the development of sustainable and efficient production methods in the food and fragrance industries (Dong et al., 2017).
Antimycobacterial Activity : Cinnamyl isobutyrate's structural analog, cinnamaldehyde, has shown antimycobacterial activity against Mycobacterium tuberculosis, which can inform the design of new antimicrobial agents (Sawicki et al., 2018).
Biosynthesis Studies : Engineered Escherichia coli have been used for the biosynthesis of cinnamyl alcohol, a related compound, highlighting the potential of microbial production systems for cinnamyl derivatives (Zhang et al., 2020).
Structure-Activity Relationships : Studies on cinnamyl-isobutylamine, closely related to cinnamyl isobutyrate, have explored its anticonvulsant activities, indicating the potential of cinnamyl compounds in drug development (Li Xiao-yan, 2005).
Antiobesity Effects : Research comparing cinnamaldehyde with cinnamyl isobutyrate has provided insights into the antiobesity effects of these compounds, which is valuable for developing obesity treatments (Hoi et al., 2020).
Anticancer Potential : Novel derivatives of cinnamyl sulfonamide have shown promising anticancer activity against colon adenocarcinoma, suggesting potential therapeutic applications for cinnamyl derivatives (Reddy et al., 2015).
Intestinal Fatty Acid Uptake : Cinnamyl isobutyrate and related compounds have been studied for their impact on intestinal fatty acid uptake, which is relevant for nutrition and metabolic health (Hoi et al., 2019).
Phosphatidylethanolamine Binding : Research on Ro 09-0198 (cinnamycin) binding to phosphatidylethanolamine can inform the understanding of lipid-protein interactions, relevant for cell biology and drug design (Machaidze et al., 2002).
Hepatic Effects : Studies on cinnamyl anthranilate, related to cinnamyl isobutyrate, have explored its hepatic effects, providing insights into liver metabolism and potential hepatotoxicity (Viswalingam & Caldwell, 1997).
Ultrasound-Assisted Synthesis : The synthesis of cinnamyl acetate, an ester of cinnamyl alcohol, using ultrasound-assisted lipase catalysis demonstrates the role of innovative technologies in flavor and fragrance production (Tomke & Rathod, 2015).
Solubility and Thermodynamics : Determining the solubility and thermodynamic properties of cinnamyl alcohol in various solvents is essential for its applications in chemical processes and pharmaceutical formulations (Li et al., 2018).
Nematode Antagonistic Effects : The effect of Cinnamomum aromaticum extracts containing cinnamyl acetate against Meloidogyne incognita suggests potential agricultural applications in pest control (Nguyen et al., 2012).
Antioxidant Activity : Acetylation of cinnamic acid, related to cinnamyl isobutyrate, enhances its antioxidant activity, highlighting potential uses in health and nutrition (Oladimeji, 2021).
Cardioprotective Effects : Cinnamic acid and its derivatives have shown protective effects against myocardial ischemia, indicating potential therapeutic uses in heart disease (Song et al., 2013).
Lipase-Catalyzed Synthesis : The enzymatic synthesis of cinnamyl acetate offers a more efficient and environmentally friendly alternative to chemical catalysis, relevant for industrial applications (Yadav & Devendran, 2012).
Synthetic Applications : The asymmetric cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates, leading to the synthesis of natural products like lycoricidine, demonstrates the versatility of cinnamyl compounds in organic synthesis (Cai et al., 2017).
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQSZIWHVEARN-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, sweet, balsamic fruity odour | |
Record name | Cinnamyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Cinnamyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.014 | |
Record name | Cinnamyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl isobutyrate | |
CAS RN |
103-59-3, 110682-09-2 | |
Record name | Cinnamyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl isobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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